molecular formula C10H11N3O5 B11734558 (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid

(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid

Katalognummer: B11734558
Molekulargewicht: 253.21 g/mol
InChI-Schlüssel: DZPYKYTXQZEIAJ-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a nitrophenyl group attached to a carbamoyl amino group, which is further connected to a propanoic acid backbone. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 3-nitroaniline with a suitable carbamoylating agent, such as phosgene or carbonyldiimidazole, to form the 3-nitrophenyl carbamate.

    Coupling with Amino Acid: The carbamate intermediate is then coupled with an appropriate amino acid derivative, such as (S)-alanine, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

    Hydrolysis: The final step involves the hydrolysis of the ester or amide protecting groups to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in the presence of a suitable solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 3-aminophenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecule. The carbamoyl amino group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-{[(4-nitrophenyl)carbamoyl]amino}propanoic acid: Similar structure but with the nitro group in the para position.

    (2S)-2-{[(2-nitrophenyl)carbamoyl]amino}propanoic acid: Similar structure but with the nitro group in the ortho position.

    (2S)-2-{[(3-chlorophenyl)carbamoyl]amino}propanoic acid: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The unique positioning of the nitro group in (2S)-2-{[(3-nitrophenyl)carbamoyl]amino}propanoic acid imparts distinct electronic and steric properties, influencing its reactivity and interaction with molecular targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Eigenschaften

Molekularformel

C10H11N3O5

Molekulargewicht

253.21 g/mol

IUPAC-Name

(2S)-2-[(3-nitrophenyl)carbamoylamino]propanoic acid

InChI

InChI=1S/C10H11N3O5/c1-6(9(14)15)11-10(16)12-7-3-2-4-8(5-7)13(17)18/h2-6H,1H3,(H,14,15)(H2,11,12,16)/t6-/m0/s1

InChI-Schlüssel

DZPYKYTXQZEIAJ-LURJTMIESA-N

Isomerische SMILES

C[C@@H](C(=O)O)NC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Kanonische SMILES

CC(C(=O)O)NC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.